

The Biological Activity of Stachybotrylactam: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Stachybotrylactam*

Cat. No.: *B10778778*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam is a mycotoxin belonging to the phenylspirodrimane class of secondary metabolites produced by various species of the fungus *Stachybotrys*. As a member of this structurally complex family of natural products, **Stachybotrylactam** has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of **Stachybotrylactam**, with a focus on its antiviral, immunosuppressive, and potential anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways to facilitate further research and drug development efforts.

Chemical Properties

- Chemical Formula: $C_{23}H_{31}NO_4$
- Molecular Weight: 385.5 g/mol
- CAS Number: 163391-76-2
- Class: Phenylspirodrimane

Biological Activities

Antiviral Activity: HIV-1 Protease Inhibition

Stachybotrylactam has demonstrated in vitro antiviral activity through the inhibition of the human immunodeficiency virus type 1 (HIV-1) protease.[1] This viral enzyme is crucial for the life cycle of HIV, as it cleaves newly synthesized polyproteins into mature, functional proteins. The inhibition of HIV-1 protease by **Stachybotrylactam** prevents the formation of infectious viral particles. The potency of this inhibition has been quantified with an IC₅₀ value of 161 µM.
[1]

Immunosuppressive Activity: Complement System Inhibition

Phenylspirodrimanones, the class of compounds to which **Stachybotrylactam** belongs, are presumed to possess immunosuppressive properties.[2] The proposed mechanism for this activity is the inhibition of the complement system, a critical component of the innate immune response. A closely related phenylspirodrimanone, K-76, has been shown to inhibit the complement cascade by blocking the C5 intermediate step.[3][4] This prevents the formation of the membrane attack complex (MAC) and the release of pro-inflammatory anaphylatoxins. While direct studies on **Stachybotrylactam**'s effect on the complement system are limited, the activity of K-76 provides a strong model for its potential mechanism of immunosuppression.

Potential Anti-inflammatory Activity: Modulation of the NF-κB and ROS Signaling Pathways

While direct studies on the anti-inflammatory activity of **Stachybotrylactam** are not extensively available, research on other phenylspirodrimanones suggests a likely mechanism of action. Several phenylspirodrimanones have been shown to exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5] One particular study on a novel phenylspirodrimanone, designated as compound 10, demonstrated that its anti-inflammatory effect is mediated through the inhibition of the NF-κB/ROS signaling pathways.[1] This compound was found to inhibit the production of reactive oxygen species (ROS), which in turn may inhibit the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.[1] Given the structural similarity, it is plausible that **Stachybotrylactam** shares this anti-inflammatory mechanism.

Cytotoxicity Profile

Stachybotrylactam has been evaluated for its cytotoxic effects on human liver cancer cells (HepG2). In these studies, it showed no observable cytotoxicity at concentrations up to 100 μM .^[1] This suggests a favorable selectivity index, particularly when considering its antiviral and potential immunosuppressive and anti-inflammatory activities.

Quantitative Data Summary

Biological Activity	Assay	Target/Cell Line	Result	Reference
Antiviral	HIV-1 Protease Inhibition	in vitro	$\text{IC}_{50} = 161 \mu\text{M}$	^[1]
Cytotoxicity	Cytotoxicity Assay	HepG2 cells	No observable cytotoxicity up to 100 μM	^[1]
Anti-inflammatory (related compound)	Nitric Oxide (NO) Production Inhibition	RAW 264.7 macrophages	$\text{IC}_{50} = 12.4 \mu\text{M}$ (for compound 10)	^[1]

Experimental Protocols

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol outlines a general method for screening inhibitors of HIV-1 protease.

Materials:

- Recombinant HIV-1 Protease
- Fluorogenic HIV-1 Protease Substrate
- Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
- **Stachybotrylactam** (or other test compounds)

- 96-well black microplates
- Fluorometric microplate reader

Procedure:

- Prepare a stock solution of **Stachybotrylactam** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add assay buffer to each well.
- Add serial dilutions of **Stachybotrylactam** to the test wells. Include a positive control (a known HIV-1 protease inhibitor) and a negative control (solvent only).
- Add the HIV-1 Protease to all wells except for the blank (buffer only).
- Incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.
- Calculate the rate of reaction for each well.
- Determine the percent inhibition for each concentration of **Stachybotrylactam** and calculate the IC₅₀ value.

HepG2 Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound on HepG2 cells.

Materials:

- HepG2 cells
- Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- **Stachybotrylactam**

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well clear microplates
- Microplate reader

Procedure:

- Seed HepG2 cells in a 96-well plate at a density of approximately 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of **Stachybotrylactam** in culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of **Stachybotrylactam**. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
- Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
- After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the concentration at which no significant cytotoxicity is observed.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to assess the anti-inflammatory potential of a compound by measuring the inhibition of NO production in LPS-stimulated macrophages.

Materials:

- RAW 264.7 macrophage cells
- Complete culture medium
- Lipopolysaccharide (LPS)
- **Stachybotrylactam**
- Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite standard solution
- 96-well clear microplates
- Microplate reader

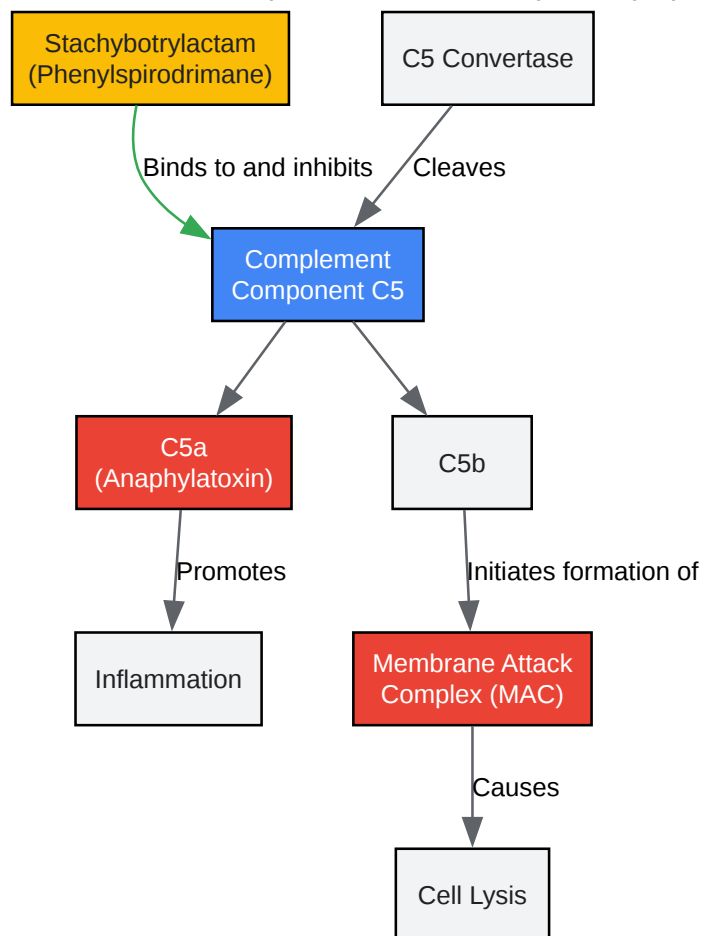
Procedure:

- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of **Stachybotrylactam** for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a control group with no LPS, a group with LPS only, and a positive control group (LPS + a known NO inhibitor).
- After incubation, collect the cell culture supernatant.
- In a new 96-well plate, add the supernatant from each well.
- Prepare a standard curve using the sodium nitrite solution.
- Add Griess Reagent Part A to all wells, followed by Part B.
- Incubate in the dark at room temperature for 10-15 minutes.
- Measure the absorbance at 540 nm.

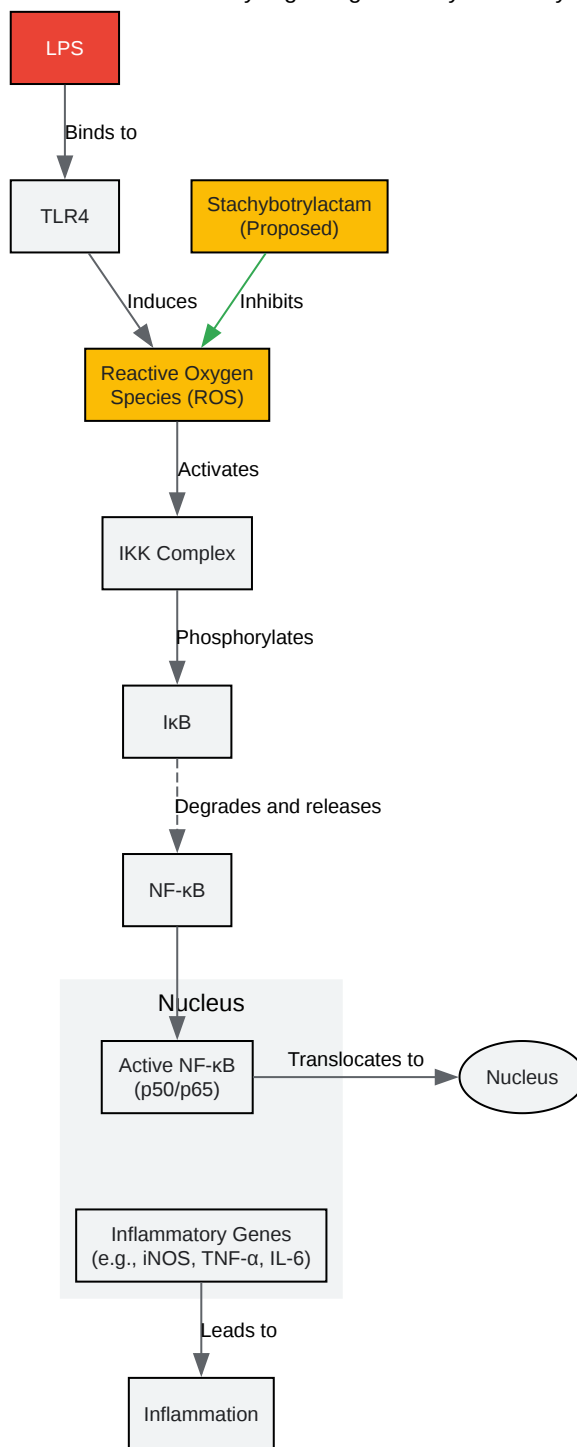
- Determine the concentration of nitrite in the supernatants using the standard curve and calculate the percentage inhibition of NO production by **Stachybotrylactam**.

Signaling Pathways and Experimental Workflows

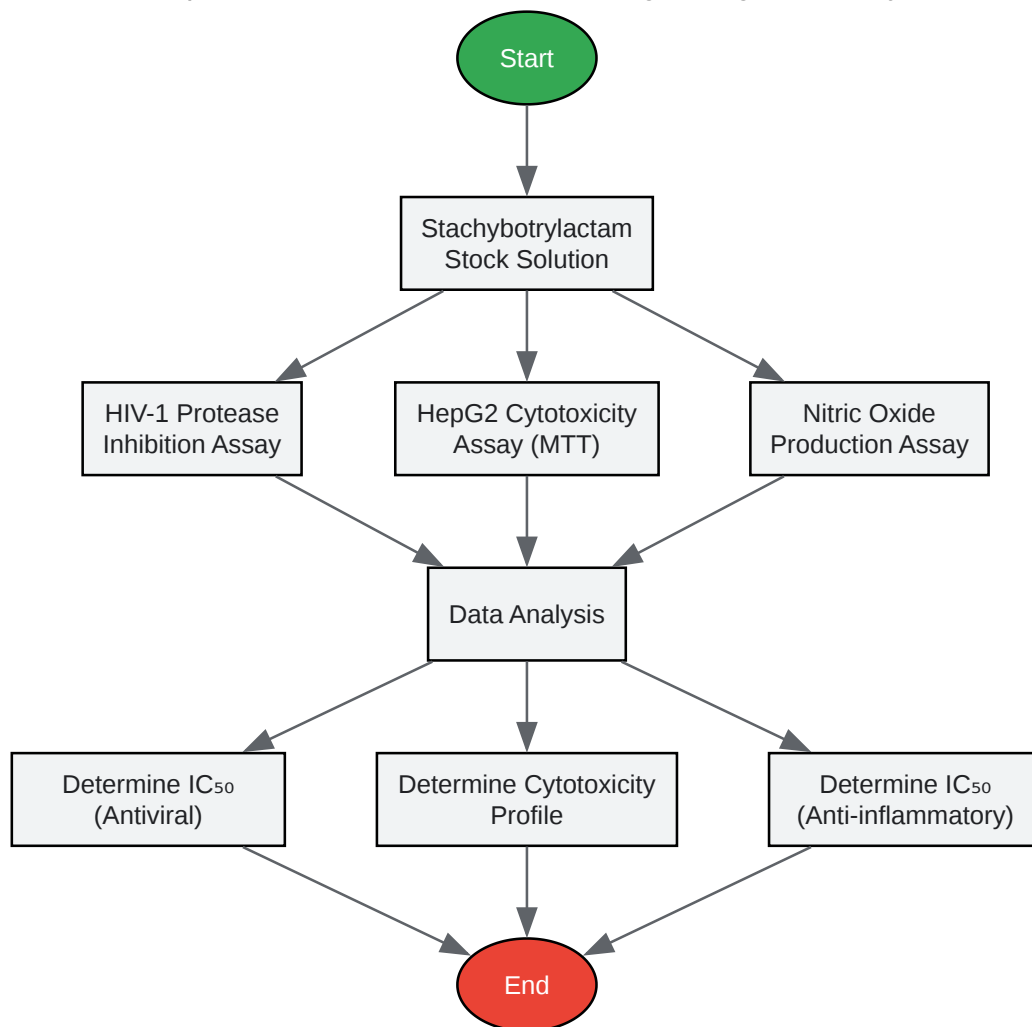
Proposed Mechanism of Complement Inhibition by Phenylspiroadrimanes



Hypothesized Anti-inflammatory Signaling Pathway of Stachybotrylactam



Experimental Workflow for Assessing Biological Activity



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- To cite this document: BenchChem. [The Biological Activity of Stachybotrylactam: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10778778#biological-activity-of-stachybotrylactam-mycotoxin]

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